4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound that features a tetrahydropyran ring substituted with a 3,4-dimethoxyphenyl group and a nitrile group
Preparation Methods
The synthesis of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of (3,4-dimethoxyphenyl)acetonitrile with 2,2’-dichlorodiethyl ether in the presence of sodium amide in toluene . An alternative method involves using DMF and NaOH instead of toluene and sodium amide . The nitrile group can be reduced using lithium aluminum hydride in THF to yield the corresponding amine .
Chemical Reactions Analysis
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for synthesizing various bioactive compounds, including isoquinoline derivatives with potential antitumor, antibacterial, and anticonvulsant activities.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, particularly those containing tetrahydropyran and isoquinoline rings.
Material Science: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile largely depends on its derivatives and the specific biological targets they interact with. For instance, isoquinoline derivatives synthesized from this compound may exert their effects by interacting with various enzymes and receptors in the body, leading to a range of physiological activities .
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile can be compared with other similar compounds, such as:
Tetrahydro-2H-pyran-4-carbonitrile: This compound lacks the 3,4-dimethoxyphenyl group, making it less complex and potentially less bioactive.
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide: This derivative has a carboxamide group instead of a nitrile group, which may alter its reactivity and biological activity.
The unique combination of the tetrahydropyran ring, 3,4-dimethoxyphenyl group, and nitrile group in this compound makes it a valuable compound for various applications in chemistry and biology.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C14H17NO3/c1-16-12-4-3-11(9-13(12)17-2)14(10-15)5-7-18-8-6-14/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
XDYRYWFZHIQUJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.